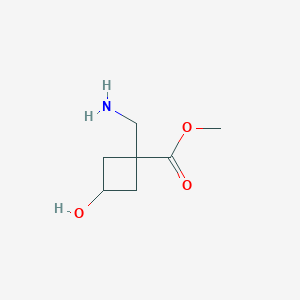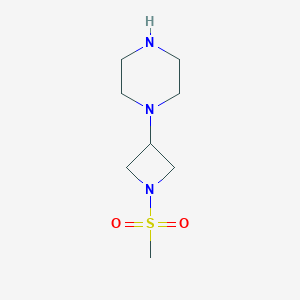
1-(1-Methanesulfonylazetidin-3-yl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Methanesulfonylazetidin-3-yl)piperazine is a chemical compound with the molecular formula C₈H₁₇N₃O₂S. It is a piperazine derivative, which means it contains a piperazine ring structure. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This compound is primarily used for research purposes and has shown potential in various scientific fields.
Preparation Methods
The synthesis of 1-(1-Methanesulfonylazetidin-3-yl)piperazine involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to the formation of protected piperazines. Deprotection of these piperazines with PhSH followed by selective intramolecular cyclization results in the desired compound .
For industrial production, the method involves nucleophilic substitution and cyclization under acid catalysis. This approach avoids the use of highly toxic or expensive reagents, making it suitable for large-scale production .
Chemical Reactions Analysis
1-(1-Methanesulfonylazetidin-3-yl)piperazine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where nucleophiles replace a leaving group in the molecule.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
1-(1-Methanesulfonylazetidin-3-yl)piperazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of various chemical intermediates and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of 1-(1-Methanesulfonylazetidin-3-yl)piperazine involves its interaction with specific molecular targets. The compound is known to act as a GABA receptor agonist, which means it binds to and activates GABA receptors. This interaction leads to the modulation of neurotransmitter release and can result in various physiological effects .
Comparison with Similar Compounds
1-(1-Methanesulfonylazetidin-3-yl)piperazine can be compared with other piperazine derivatives, such as:
1-(2-Furoyl)piperazine: Known for its distinctive furan ring structure and applications in pharmaceutical research.
1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine: Used as an intermediate in drug synthesis and known for its applications in medicinal chemistry.
The uniqueness of this compound lies in its specific structure, which imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C8H17N3O2S |
|---|---|
Molecular Weight |
219.31 g/mol |
IUPAC Name |
1-(1-methylsulfonylazetidin-3-yl)piperazine |
InChI |
InChI=1S/C8H17N3O2S/c1-14(12,13)11-6-8(7-11)10-4-2-9-3-5-10/h8-9H,2-7H2,1H3 |
InChI Key |
ZKHOJGXDBYZSOQ-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N1CC(C1)N2CCNCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


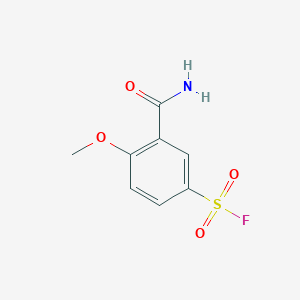
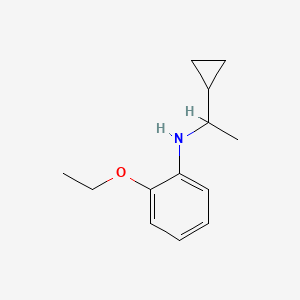
![2-chloro-1-[1-(ethanesulfonyl)-2,3-dihydro-1H-indol-5-yl]ethan-1-ol](/img/structure/B13257779.png)
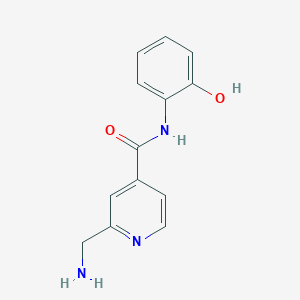
![[1-methyl-3-(5-methyloxolan-2-yl)-1H-pyrazol-4-yl]methanol](/img/structure/B13257790.png)

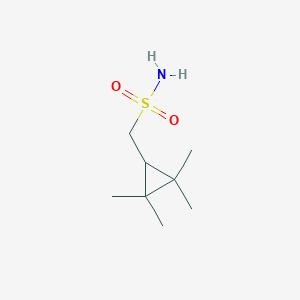


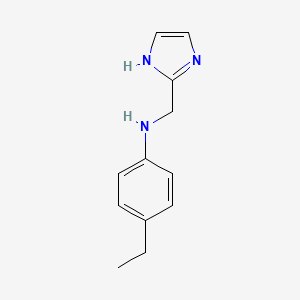

![3-([1-(Bromomethyl)cyclopropyl]methyl)thiophene](/img/structure/B13257833.png)
